Cas no 67159-87-9 (5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene)

5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene is a brominated indane derivative with a molecular formula of C11H13Br. This compound features a fused bicyclic structure, incorporating a bromine substituent at the 5-position and two methyl groups at the 1-position, enhancing its steric and electronic properties. Its rigid framework and bromine functionality make it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The dimethyl substitution improves stability, reducing unwanted side reactions. This compound is commonly utilized in pharmaceutical and agrochemical research for constructing complex heterocyclic systems. Its well-defined reactivity and structural features contribute to its utility in targeted molecular design.
5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene structure
67159-87-9 structure
Product Name:5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene
CAS No:67159-87-9
MF:C11H13Br
MW:225.124922513962
CID:1715717
PubChem ID:12441784
Update Time:2025-06-27

5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene, 5-bromo-2,3-dihydro-1,1-dimethyl-
    • 6-bromo-3,3-dimethyl-1,2-dihydroindene
    • 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
    • EN300-1706947
    • 5-bromo-1,1-dimethylindan
    • CJAMZOXRDGUJBU-UHFFFAOYSA-N
    • 67159-87-9
    • SCHEMBL2223847
    • DTXSID10498414
    • 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene
    • Inchi: 1S/C11H13Br/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3
    • InChI Key: CJAMZOXRDGUJBU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CCC2(C)C

Computed Properties

  • Exact Mass: 224.02009
  • Monoisotopic Mass: 224.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene Pricemore >>

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Additional information on 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene

Introduction to 5-Bromo-1,1-Dimethyl-2,3-Dihydro-1H-Indene (CAS No. 67159-87-9)

5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene (CAS No. 67159-87-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a bromine atom and two methyl groups attached to the indene ring. These functional groups confer specific chemical properties that make it an attractive starting material for a variety of synthetic transformations and applications.

The indene core of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene is a bicyclic aromatic system consisting of a benzene ring fused with a cyclopentene ring. The presence of the bromine atom at the 5-position and the two methyl groups at the 1-position significantly influences the compound's reactivity and stability. The bromine atom can serve as a leaving group in various substitution reactions, while the methyl groups provide steric hindrance and electronic effects that can modulate the reactivity of the indene ring.

In recent years, 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of indenyl derivatives with potent antitumor activity. The brominated indene scaffold was found to be crucial in achieving high selectivity and efficacy against various cancer cell lines.

Beyond its medicinal applications, 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene has also shown promise in materials science. Researchers at the University of California, Berkeley, have explored its use in the development of novel organic semiconductors. The unique electronic properties of the indene ring, combined with the functional groups attached to it, make it an ideal candidate for designing materials with tailored electronic and optical properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The synthetic accessibility of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene has been well-established through various methodologies. One common approach involves the bromination of 1,1-dimethylindene using N-bromosuccinimide (NBS) or bromine gas under controlled conditions. This method provides high yields and excellent regioselectivity for the formation of the desired brominated product. Additionally, recent advancements in transition-metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of this compound. For example, palladium-catalyzed Suzuki coupling reactions can be used to introduce a wide range of functional groups at the 5-position of the indene ring.

The physical and chemical properties of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene have been thoroughly characterized. It is a colorless liquid with a boiling point around 200°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its molecular weight is 247.08 g/mol, and it exhibits characteristic absorption bands in infrared spectroscopy due to the presence of C-H and C=C bonds. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm its structure and purity.

In terms of safety and handling, while 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene is not classified as a hazardous substance under current regulations, it should be handled with care in a well-ventilated area to avoid inhalation or skin contact. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling.

The future prospects for 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene are promising. Ongoing research is focused on expanding its synthetic applications and exploring new areas where its unique properties can be leveraged. For instance, there is growing interest in using this compound as a building block for constructing complex molecular architectures with potential applications in catalysis and nanotechnology.

In conclusion, 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene (CAS No. 67159-87-9) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and synthetic accessibility make it an attractive choice for researchers seeking to develop new bioactive molecules and advanced materials.

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